(Methoxymethyl)diphenylphosphine

Phosphine Synthesis Process Chemistry Procurement Purity

(Methoxymethyl)diphenylphosphine (CAS 43139-94-2) is a tertiary phosphine functionalized with a methoxymethyl group (Ph₂PCH₂OCH₃). It is a colorless, air-sensitive oil with a boiling point of 134–135 °C at 0.25 mmHg and a refractive index (n²⁰D) of 1.6085.

Molecular Formula C14H15OP
Molecular Weight 230.24 g/mol
CAS No. 43139-94-2
Cat. No. B12883312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Methoxymethyl)diphenylphosphine
CAS43139-94-2
Molecular FormulaC14H15OP
Molecular Weight230.24 g/mol
Structural Identifiers
SMILESCOCP(C1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C14H15OP/c1-15-12-16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,12H2,1H3
InChIKeyNTZMQOXRONKNAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Methoxymethyl)diphenylphosphine (CAS 43139-94-2): A Hemilabile Phosphine for Specialized Synthesis and Catalysis


(Methoxymethyl)diphenylphosphine (CAS 43139-94-2) is a tertiary phosphine functionalized with a methoxymethyl group (Ph₂PCH₂OCH₃) [1]. It is a colorless, air-sensitive oil with a boiling point of 134–135 °C at 0.25 mmHg and a refractive index (n²⁰D) of 1.6085 [1]. Its primary documented role is as a reagent for the one-carbon homologation of hindered ketones to aldehydes via methyl enol ethers, a specific synthetic transformation not readily accomplished by simpler phosphines [1]. The compound also functions as a hemilabile P,O-bidentate ligand, where both the phosphorus and the ether oxygen can coordinate to metal centers, a property that influences catalytic behavior [2].

Procurement Clarity: Why a Standard Phosphine Cannot Replace (Methoxymethyl)diphenylphosphine


Simple triaryl or trialkyl phosphines (e.g., PPh₃) lack the built-in ether functionality essential for two key differentiators of (methoxymethyl)diphenylphosphine: its hemilabile coordination behavior and its role as a specialized reagent for ketone homologation [1][2]. The methoxymethyl substituent is not merely an inert group; it actively participates in metal-ligand interactions, creating a dynamic P,O-chelate that can stabilize catalytic intermediates or facilitate product release, a feature absent in phosphines lacking a donor atom on the side chain [2]. Furthermore, its unique application in transforming hindered ketones into aldehydes is a stoichiometric role distinct from its use in catalysis, making direct substitution with a generic phosphine impossible for this synthetic methodology [1].

Quantitative Differentiation of (Methoxymethyl)diphenylphosphine: A Comparative Evidence Guide for Scientific Buyers


Synthesis Yield Advantage: Nucleophilic Route vs. Reduction for Bulk Procurement

The yield for producing (methoxymethyl)diphenylphosphine is strongly method-dependent. The nucleophilic addition of methoxymethylmagnesium chloride to diphenylchlorophosphine provides the product in an 80% yield [1]. In contrast, the reduction of the corresponding phosphine oxide using either hexachlorodisilane or lithium aluminum hydride achieves only a ~50% yield [1]. For procurement decisions, the higher-yielding route implies better atom economy and potentially lower cost, making synthesis method a relevant quality control consideration, even though this does not reflect the product's performance in an end-use application.

Phosphine Synthesis Process Chemistry Procurement Purity

Hemilabile Coordination Behavior: 31P NMR Evidence from Ruthenium(II) Complexes

In ruthenium(II) complexes of the type [RuCl₂(P∩X)(P~X)₂], where (P∩X) is a chelating and (P~X) a monodentate P,O-ligand, the ligand Ph₂PCH₂OCH₃ (c) exhibits a distinct ³¹P{¹H} NMR pattern. The spectrum shows a deshielded triplet for the chelated phosphorus and two doublets for the monodentate phosphines [1]. For complex 1c, the ³¹P NMR shifts appear in the range of δ 45-60 ppm for the chelated P and δ 26-38 ppm for the monodentate P [1]. This demonstrates the ligand's ability to adopt both monodentate and bidentate modes, confirming its hemilabile nature. While other similar P,O-ligands (a, b, d, e) also show this behavior, the specific combination of the rigid methoxymethyl linker and the diphenylphosphine donor provides a distinct electronic and steric profile that affects the observed coupling constants and chemical shifts, though direct quantitative comparison of these shifts across all analogs is not detailed in the study.

Coordination Chemistry Hemilabile Ligands Spectroscopic Characterization

Proven Application Scenarios for (Methoxymethyl)diphenylphosphine Based on Evidence


One-Carbon Homologation of Hindered Ketones to Aldehydes

This is the primary documented application for (methoxymethyl)diphenylphosphine. It serves as a key reagent for converting sterically hindered ketones into their one-carbon-extended aldehyde counterparts via the formation of methyl enol ethers [1]. This specific transformation is a defined synthetic methodology, and no common phosphine alternative can directly replace this reagent for this purpose [1].

Development of Hemilabile P,O-Chelate Metal Complexes

The ligand's proven ability to bind to ruthenium(II) in both a monodentate (P-only) and bidentate (P,O-chelating) fashion makes it a valuable tool for synthesizing complexes designed for controlled stability [2]. This hemilabile property is deliberately engineered to influence catalytic cycles, where the reversible coordination of the oxygen atom can open a coordination site for a substrate or stabilize a reactive intermediate, a design principle not served by non-functionalized phosphines [2].

Precursor to Specialized Phosphine Oxides for Horner-Wittig Chemistry

The compound is a direct precursor to diphenyl(methoxymethyl)phosphine oxide, a reagent used in the Horner-Wittig reaction for the synthesis of vinyl ethers from aldehydes and ketones [1]. The phosphine itself, being easily oxidized, can be handled and converted as needed, offering a procurement option for researchers who intend to generate the active oxide reagent in situ or require the phosphine for other chemistries [1].

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